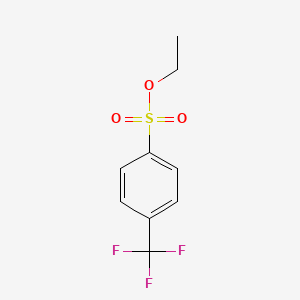
Ethyl 4-(trifluoromethyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(trifluoromethyl)benzenesulfonate is an organic compound with the molecular formula C₉H₉F₃O₃S. It is a derivative of benzenesulfonic acid, where the hydrogen atom on the sulfonic acid group is replaced by an ethyl group, and a trifluoromethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(trifluoromethyl)benzenesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenesulfonates.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)benzenesulfonate is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a precursor for other functionalized compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(trifluoromethyl)benzenesulfonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The sulfonate ester group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 4-(trifluoromethyl)benzoylacetate
- Ethyl 4-(trifluoromethyl)phenylacetate
Uniqueness
Ethyl 4-(trifluoromethyl)benzenesulfonate is unique due to the presence of both the trifluoromethyl group and the sulfonate ester group. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C9H9F3O3S |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)benzenesulfonate |
InChI |
InChI=1S/C9H9F3O3S/c1-2-15-16(13,14)8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3 |
InChI Key |
BIVDDFZOCLSYAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















